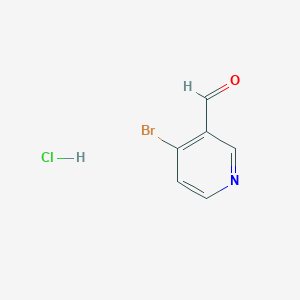
4-Bromo-3-formylpyridine HCl
Übersicht
Beschreibung
4-Bromo-3-formylpyridine HCl is a pyridine derivative that is widely used in various laboratory experiments, particularly within the realm of organic chemistry . It plays a vital role in organic chemistry as a fundamental building block for synthesizing a wide array of organic compounds . Additionally, it finds application in the synthesis of pyridine-based ligands, which hold widespread use in coordination chemistry .
Synthesis Analysis
While the precise mechanism of action of 4-Bromo-3-formylpyridine HCl remains elusive, it is hypothesized to function as a nucleophile in various chemical reactions . This compound exhibits high reactivity towards diverse electrophiles, rendering it an ideal building block for synthesizing an assortment of organic compounds .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-formylpyridine HCl is C6H4BrNO•HCl . Its molecular weight is 222.47 .Chemical Reactions Analysis
4-Bromo-3-formylpyridine HCl is hypothesized to function as a nucleophile in various chemical reactions . This compound exhibits high reactivity towards diverse electrophiles, rendering it an ideal building block for synthesizing an assortment of organic compounds .Physical And Chemical Properties Analysis
The molecular formula of 4-Bromo-3-formylpyridine HCl is C6H4BrNO•HCl . Its molecular weight is 222.Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
4-Bromo-3-formylpyridine HCl is utilized in the synthesis of cyclopentannulated pyridines through allylation and propargylation under zinc-mediated conditions, further illustrating its role in the construction of bicyclic compounds and the synthesis of monoterpene alkaloids (Jones et al., 2000). Moreover, it aids in the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, highlighting its efficiency in introducing metal coordination sites in polyacrylates (Heintz et al., 2017).
Luminescent Materials and Coordination Chemistry
The compound is instrumental in the elaboration of luminescent bis-terpyridyl iridium complexes. These complexes, modified via Suzuki cross-coupling, demonstrate potential in light-emitting applications, with their emission properties influenced by the structure of the ligand (Leslie et al., 2004). Additionally, it serves as a precursor in Cu-catalyzed N- and O-arylation reactions, contributing to the formation of novel coordination compounds with potential antimicrobial activity (Altman & Buchwald, 2007).
Theoretical and Computational Studies
Computational studies on the tautomerizations and conformational stabilities of formylpyridine derivatives, including 4-Bromo-3-formylpyridine, provide insights into their structural dynamics and potential reactivity in various phases, indicating their significance in theoretical chemistry (Ruangpornvisuti et al., 2007).
Antimicrobial and Antiproliferative Activities
Research on metal complexes involving 4-Bromo-3-formylpyridine derivatives has shown selective antimicrobial activity, underscoring its relevance in medicinal chemistry for developing new therapeutic agents (Gulea et al., 2012).
Wirkmechanismus
While the precise mechanism of action of 4-Bromo-3-formylpyridine HCl remains elusive, it is hypothesized to function as a nucleophile in various chemical reactions . This compound exhibits high reactivity towards diverse electrophiles, rendering it an ideal building block for synthesizing an assortment of organic compounds .
Eigenschaften
IUPAC Name |
4-bromopyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQSIEPBSISDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1809157-95-6 | |
| Record name | 3-Pyridinecarboxaldehyde, 4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809157-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)

![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)
![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)
![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)


![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)
